molecular formula C12H24BNO2 B8187940 1-Methyl-piperidine-3-boronic acid pinacol ester

1-Methyl-piperidine-3-boronic acid pinacol ester

Cat. No.: B8187940
M. Wt: 225.14 g/mol
InChI Key: FYFQOTORHMROCK-UHFFFAOYSA-N
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Description

1-Methyl-piperidine-3-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters are known for their versatility in forming carbon-carbon bonds, particularly in Suzuki-Miyaura coupling reactions. This compound is valuable due to its stability and reactivity, making it a crucial building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 1-methyl-piperidine with boronic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as palladium, and proceeds under mild conditions to yield the desired boronic ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-piperidine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which 1-methyl-piperidine-3-boronic acid pinacol ester exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic ester group, which enhances its reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-piperidine-3-boronic acid pinacol ester stands out due to its specific structural features, which confer unique reactivity and stability. Its methyl-piperidine moiety provides distinct electronic properties, making it particularly effective in certain synthetic applications compared to other boronic esters .

Properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-7-6-8-14(5)9-10/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFQOTORHMROCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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